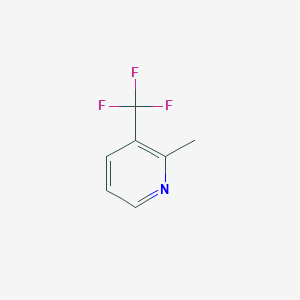
2-Methyl-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It features a pyridine ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is notable for its unique chemical properties, which are influenced by the presence of both the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.
Mécanisme D'action
Target of Action
2-Methyl-3-(trifluoromethyl)pyridine (2M3TFP) is a versatile compound used in various chemical reactions . It’s primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 2M3TFP interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium, forming a new Pd–C bond . The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2M3TFP play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by 2M3TFP are primarily related to the synthesis of various agrochemical and pharmaceutical ingredients . The compound’s unique structure allows it to participate in electronically divergent processes with the metal catalyst in the SM coupling reaction . This results in the formation of new carbon–carbon bonds, which are essential in the synthesis of many organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may depend on factors such as formulation and administration route.
Result of Action
The result of 2M3TFP’s action is the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . These include more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals and several pharmaceutical and veterinary products . The biological activities of these TFMP derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The action of 2M3TFP can be influenced by various environmental factors. For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.
Analyse Biochimique
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which 2-Methyl-3-(trifluoromethyl)pyridine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 3-picoline (3-methylpyridine) followed by aromatic nuclear chlorination . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of 2-Methyl-3-(trifluoromethyl)pyridine often relies on the direct fluorination method due to its efficiency and scalability. This method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Methyl-3-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the second position.
2-Methyl-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fifth position.
2,3,5-Trifluoromethylpyridine: Contains additional fluorine atoms on the pyridine ring.
Uniqueness: 2-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined effects of the methyl and trifluoromethyl groups. The methyl group donates electrons, while the trifluoromethyl group withdraws electrons, creating a unique electronic environment that influences the compound’s reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
2-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPNQIVLCBYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


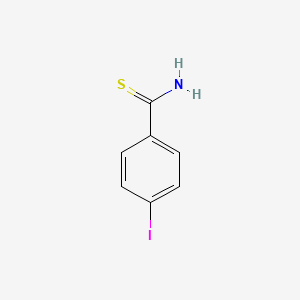
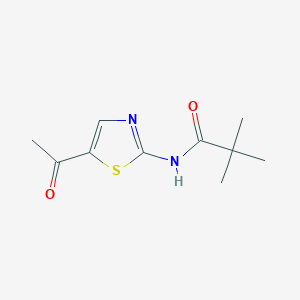
![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)
![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)
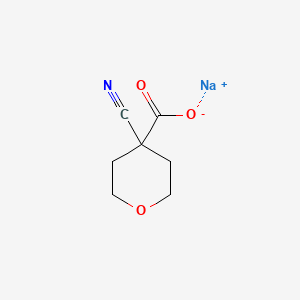
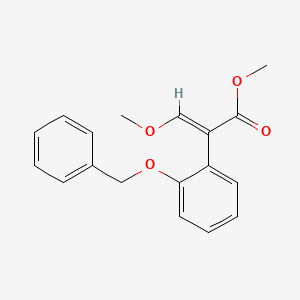
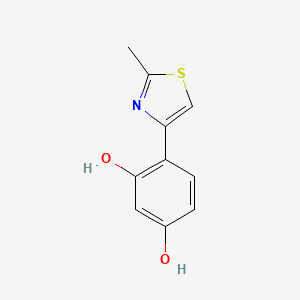
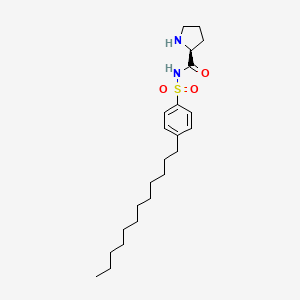
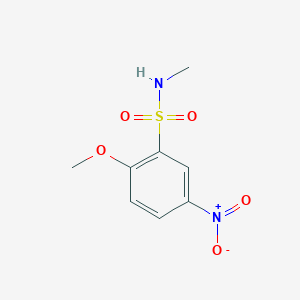
![6H-Benzo[c]chromen-10-ol](/img/structure/B3079404.png)
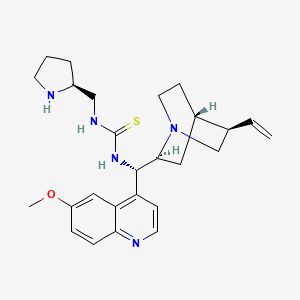
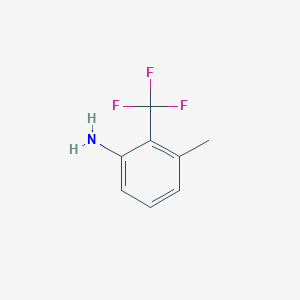
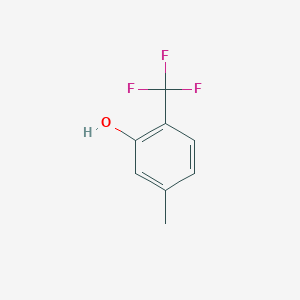
![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)
